molecular formula C13H10F6N2O3 B14810500 ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

Cat. No.: B14810500
M. Wt: 356.22 g/mol
InChI Key: BBKKWERXXZNMIX-VZUDBMCOSA-N
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Description

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups imparts significant electron-withdrawing effects, making this compound valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .

Preparation Methods

The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10F6N2O3

Molecular Weight

356.22 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C13H10F6N2O3/c1-2-24-11(23)9(10(22)13(17,18)19)21-20-8-5-3-4-7(6-8)12(14,15)16/h3-6,22H,2H2,1H3/b10-9+,21-20?

InChI Key

BBKKWERXXZNMIX-VZUDBMCOSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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